molecular formula C11H18Cl2N2O2 B12442336 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride

3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride

Cat. No.: B12442336
M. Wt: 281.18 g/mol
InChI Key: OMBXZSPPBXABFA-UHFFFAOYSA-N
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Description

3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O22ClHThe compound is characterized by its pyridine and pyrrolidine rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-hydroxypyridine with 4-methoxypyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
  • 4-Methoxypyridine
  • 2-Methoxypyridine

Uniqueness

3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

3-[(4-methoxypyrrolidin-2-yl)methoxy]pyridine;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H

InChI Key

OMBXZSPPBXABFA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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